Angiotensin II is derived from the precursor angiotensinogen, which is cleaved by renin to form angiotensin I, subsequently converted to angiotensin II by angiotensin-converting enzyme (ACE). The specific analog sar(1)-phe(8)- is synthesized to enhance its binding affinity and selectivity for the AT1R, making it a valuable tool in pharmacological research and drug development targeting the renin-angiotensin system.
The synthesis of Angiotensin II, sar(1)-phe(8)- typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Key Steps in Synthesis:
The specific modifications at positions 1 and 8 require careful selection of protecting groups and coupling conditions to ensure high yield and purity of the final product .
The molecular structure of Angiotensin II, sar(1)-phe(8)- can be described as follows:
Angiotensin II, sar(1)-phe(8)- participates in various chemical reactions primarily involving receptor binding and activation.
The specific interactions between Angiotensin II analogs and their receptors can be characterized using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET).
Angiotensin II, sar(1)-phe(8)- exerts its effects primarily through its interaction with AT1R. Upon binding:
The enhanced binding affinity due to structural modifications allows for more potent physiological responses compared to native angiotensin II .
These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic applications .
Angiotensin II, sar(1)-phe(8)- has several applications in scientific research:
The ongoing research into its analogs continues to reveal insights into receptor selectivity and potential therapeutic benefits .
Angiotensin II (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) is an octapeptide hormone central to the renin-angiotensin-aldosterone system. Its primary structure dictates receptor binding specificity and functional outcomes. The N-terminal Asp¹ and C-terminal Phe⁸ are evolutionarily conserved across mammals, underscoring their roles in receptor engagement and activation [6] [7]. Alternative isoforms arise from proteolytic cleavage:
Table 1: Endogenous Angiotensin Isoforms and Receptor Specificity
Isoform | Sequence | Primary Receptor | Biological Function |
---|---|---|---|
Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | AT1R/AT2R | Vasoconstriction, aldosterone release |
Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | AT1R/AT2R | Similar to Ang II, renal modulation |
Angiotensin IV | Val-Tyr-Ile-His-Pro-Phe | IRAP | Cognitive enhancement |
The Tyr⁴-Ile⁵-His⁶ segment forms a β-turn essential for stabilizing the bioactive conformation. Disruption of this motif reduces AT1R affinity by >100-fold, highlighting its structural significance [7] [9].
Substitution of Asp¹ with sarcosine (N-methylglycine, Sar) yields [Sar¹]-angiotensin II, a modification that enhances peptide stability and receptor binding affinity. Sarcosine eliminates the negative charge at position 1, reducing electrostatic repulsion with AT1R’s Asp²⁸¹ residue. This increases binding affinity 2.5-fold compared to native angiotensin II [3] [8]. Key mechanistic impacts include:
Table 2: Impact of N-Terminal Modifications on AT1R Binding
Modification | Binding Affinity (Ki, nM) | Receptor Activation (EC₅₀, nM) | Key Structural Effect |
---|---|---|---|
Native (Asp¹) | 1.2 | 0.8 | Baseline charge interaction |
Sar¹ | 0.3 | 0.5 | Enhanced hydrophobic packing |
Ala¹ | >1000 | Inactive | Loss of charge and steric compatibility |
Pro¹ | >1000 | Inactive | Disrupted N-terminal geometry |
Deletion of Sar¹ or substitution with proline abolishes activity, confirming stringent spatial requirements for N-terminal engagement [3].
The C-terminal Phe⁸ is indispensable for AT1R activation. It anchors angiotensin II to a hydrophobic pocket formed by AT1R residues Lys¹⁹⁹ (transmembrane helix 5), His²⁵⁶ (helix 6), and Tyr²⁹² (helix 7) [4] [9]. Key functions include:
Table 3: Functional Consequences of C-Terminal Modifications
Position 8 Residue | Gq Protein Activation | β-Arrestin Recruitment | Key Interaction Partners |
---|---|---|---|
Phe (Native) | ++++ | ++ | Lys¹⁹⁹, His²⁵⁶, Tyr²⁹² |
Ile | + | ++++ | Altered hydrophobic pocket contacts |
D-Ala | - | ++++ | Disrupted Gq coupling domain |
Ala | - | + | Loss of hydrophobic sealing |
Molecular dynamics simulations reveal that Phe⁸ mutations alter the hydrogen-bond network around Asn¹¹¹ and Asp⁷⁴, biasing signaling toward β-arrestin pathways [9].
Sarmesin ([Sar¹,Tyr(Me)⁴,Phe⁸]-angiotensin II)
Sarmesin functions as a competitive AT1R antagonist (pA₂ = 7.9) due to its O-methyltyrosine at position 4. The methyl group sterically blocks Tyr⁴’s interaction with AT1R’s Asn²⁰⁰, preventing receptor activation. Sarmesin retains partial agonist activity (22%) if Phe⁸ is unmodified, highlighting the C-terminus’ dual role in binding and activation [3] [7].
TRV120023 ([Sar¹,D-Ala⁸]-angiotensin II)
This analogue exhibits β-arrestin-biased signaling:
CORET ([Sar¹,Cys(Et)⁵,Leu⁸]-angiotensin II)
Position 5 substitutions modulate signaling bias:
Table 4: Structural and Functional Comparison of Key Analogues
Analogue | Sequence Modifications | Signaling Profile | Key Functional Outcome |
---|---|---|---|
Sarmesin | Sar¹, Tyr(Me)⁴, Phe⁸ | Competitive antagonist | Blocks vasoconstriction |
TRV120023 | Sar¹, D-Ala⁸ | β-arrestin biased agonist | Enhances cardiac contractility |
CORET | Sar¹, Cys(Et)⁵, Leu⁸ | β-arrestin biased agonist | Potent aldosterone secretion |
[Sar¹,Ile⁴,Ile⁸] | Sar¹, Ile⁴, Ile⁸ | β-arrestin biased agonist | ERK activation without Gq coupling |
Biased analogues adopt distinct receptor conformations: TRV120023 stabilizes AT1R’s "ground state" with high β-arrestin affinity, while Gq-activating analogues (e.g., angiotensin II) induce transmembrane helix separation [9]. These structural insights enable rational design of pathway-selective therapeutics.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1